molecular formula C7H15NO B2408112 2-(Aminomethyl)cyclohexan-1-ol CAS No. 60659-10-1

2-(Aminomethyl)cyclohexan-1-ol

Cat. No.: B2408112
CAS No.: 60659-10-1
M. Wt: 129.203
InChI Key: JGKFBZBVCAWDFD-UHFFFAOYSA-N
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Description

2-(Aminomethyl)cyclohexan-1-ol is an organic compound with the molecular formula C₇H₁₅NO. It is a cyclohexanol derivative where an aminomethyl group is attached to the second carbon of the cyclohexane ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)cyclohexan-1-ol typically involves the reduction of 2-(Nitromethyl)cyclohexanone. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the reductive amination of cyclohexanone with formaldehyde and ammonia or an amine, followed by hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form cyclohexylmethanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with Pd/C

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Cyclohexanone, cyclohexanecarboxaldehyde

    Reduction: Cyclohexylmethanol

    Substitution: Substituted cyclohexylamines

Scientific Research Applications

2-(Aminomethyl)cyclohexan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of drugs targeting neurological disorders and other medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.

    Cyclohexylamine: Contains an amino group attached to the cyclohexane ring.

    2-(Hydroxymethyl)cyclohexan-1-ol: Similar structure with a hydroxymethyl group instead of an aminomethyl group.

Uniqueness: 2-(Aminomethyl)cyclohexan-1-ol is unique due to the presence of both an aminomethyl and a hydroxyl group on the cyclohexane ring. This dual functionality allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(aminomethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKFBZBVCAWDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902922
Record name NoName_3498
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60659-10-1
Record name 2-(aminomethyl)cyclohexan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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